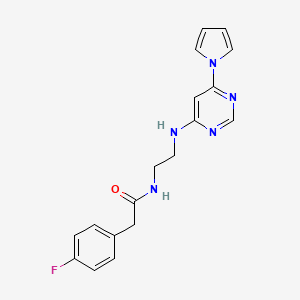
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H18FN5O and its molecular weight is 339.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Pyrimidine ring : Known for its role in various biological processes.
- Pyrrole moiety : Associated with anticancer and antimicrobial activities.
- Amide linkage : Common in many biologically active compounds.
The molecular formula is C16H16N6O, with a molecular weight of 308.34 g/mol, indicating a relatively complex structure that may influence its biological interactions .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, particularly those related to cancer proliferation .
- Receptor Modulation : It could interact with receptors that regulate inflammatory responses, potentially leading to anti-inflammatory effects .
Anticancer Activity
Research indicates that compounds with similar structures often exhibit anticancer properties. For instance:
- In vitro studies have shown that derivatives containing pyrrole and pyrimidine rings can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies .
Antimicrobial Activity
The structural components suggest potential antimicrobial effects:
- A study highlighted that pyrrole-based compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .
Anti-inflammatory Effects
The presence of the amide group may enhance anti-inflammatory properties:
- Similar compounds have been reported to inhibit cytokine production and modulate inflammatory pathways .
Case Studies and Research Findings
科学的研究の応用
Anticancer Activity
Research indicates that compounds with similar structural features to N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide exhibit significant anticancer properties. The compound may inhibit specific kinases involved in cancer cell proliferation, leading to potential therapeutic effects against various cancers. For instance, studies have shown that pyrimidine derivatives can target cancer cell lines effectively.
Antiviral Properties
The compound's unique structure suggests potential antiviral applications. Similar compounds have been investigated for their ability to inhibit viral replication by targeting viral enzymes or host cell receptors involved in the infection process.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting cytokine production, making it a candidate for treating inflammatory diseases.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions:
Synthetic Route Overview
- Formation of Pyrimidine Ring : Starting from suitable precursors, the pyrimidine ring is constructed through cyclization reactions.
- Pyrrole Functionalization : The pyrimidine ring is then functionalized with the pyrrole group via nucleophilic substitution.
- Acetamide Coupling : The final step involves coupling the acetamide moiety with the intermediate to form the desired compound.
Common Reactions
The compound can undergo various chemical transformations:
- Oxidation : Using reagents such as hydrogen peroxide.
- Reduction : Employing agents like sodium borohydride.
- Substitution Reactions : Involving nucleophiles or electrophiles depending on the functional groups present.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to biological targets such as enzymes and receptors. Preliminary findings indicate that the compound may interact with key enzymes involved in disease pathways, providing insights into its mechanism of action and therapeutic potential .
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c19-15-5-3-14(4-6-15)11-18(25)21-8-7-20-16-12-17(23-13-22-16)24-9-1-2-10-24/h1-6,9-10,12-13H,7-8,11H2,(H,21,25)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQGVOUXGLSFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













